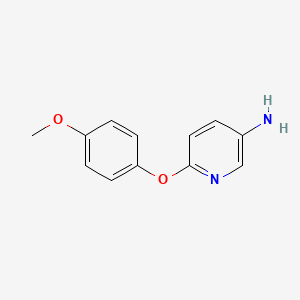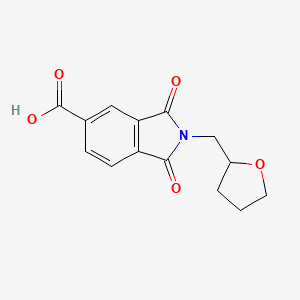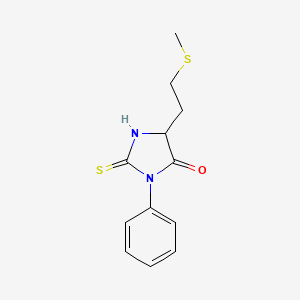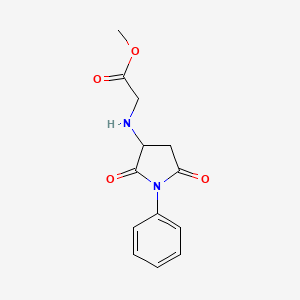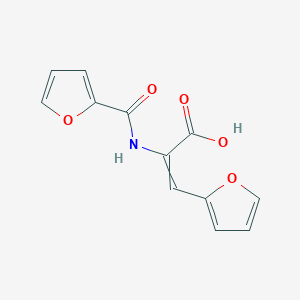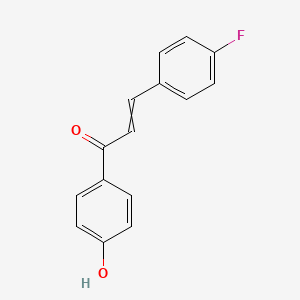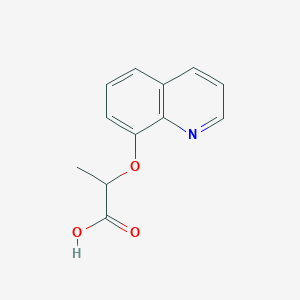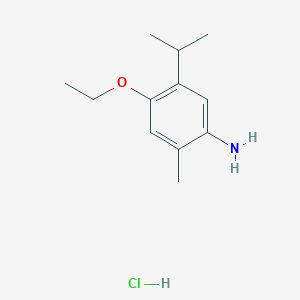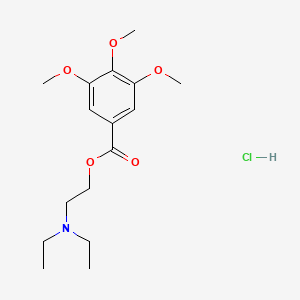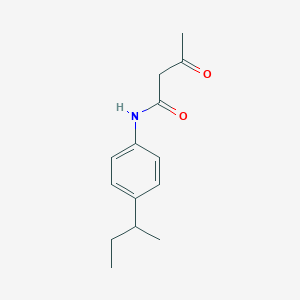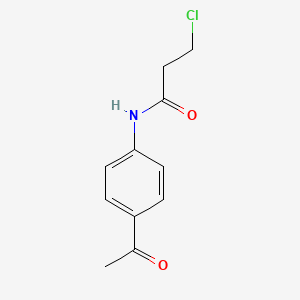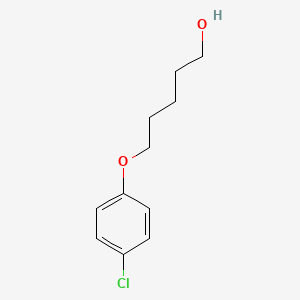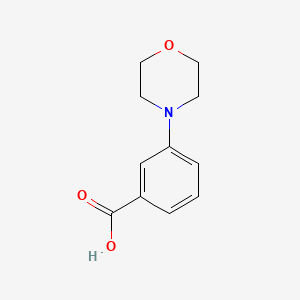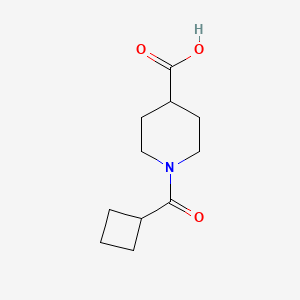
1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid (CPPC) is an organic compound with a molecular weight of 211.26 g/mol12. It is highly researched with potential applications in industries including pharmaceuticals, agriculture, and biotechnology2.
Synthesis Analysis
While specific synthesis methods for CPPC are not readily available, related compounds have been synthesized using various methods. For instance, substrates have been used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides3.Molecular Structure Analysis
The IUPAC name for CPPC is 1-(cyclobutylcarbonyl)-4-piperidinecarboxylic acid. Its InChI code is 1S/C11H17NO3/c13-10(8-2-1-3-8)12-6-4-9(5-7-12)11(14)15/h8-9H,1-7H2,(H,14,15)1.Chemical Reactions Analysis
Specific chemical reactions involving CPPC are not readily available. However, related compounds have been involved in various reactions. For example, substrates have been used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides3.Physical And Chemical Properties Analysis
CPPC has a molecular weight of 211.26 g/mol12. The IUPAC name for CPPC is 1-(cyclobutylcarbonyl)-4-piperidinecarboxylic acid and its InChI code is 1S/C11H17NO3/c13-10(8-2-1-3-8)12-6-4-9(5-7-12)11(14)15/h8-9H,1-7H2,(H,14,15)1.Aplicaciones Científicas De Investigación
Discovery and Antineoplastic Agents
A novel series of compounds, including ones structurally related to 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid, demonstrated potent cytotoxic properties against cancer cells, showing greater tumor-selective toxicity. These compounds have been identified as potential antineoplastic drug candidates due to their ability to induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Their promising antimalarial and antimycobacterial properties have also been highlighted, alongside their metabolic stability and pharmacokinetic profiles, warranting further evaluation as antineoplastic agents (Hossain et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid, have been shown to inhibit microbial biocatalysts at concentrations below desired yields, impacting the production of biorenewable chemicals. Understanding the inhibition mechanisms, such as damage to cell membranes and decrease of microbial internal pH, provides insights into engineering microbial strains with improved resistance and performance in industrial applications (Jarboe et al., 2013).
Reactive Extraction of Carboxylic Acids
Studies have explored the efficiency of using organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions. Supercritical CO2, in particular, has been recommended due to its environmentally benign and recoverable characteristics, offering an efficient method for carboxylic acid separation with higher yield and simplicity (Djas & Henczka, 2018).
Anticarcinogenicity and Organotin(IV) Complexes
Organotin(IV) complexes, potentially including derivatives of 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid, have been reviewed for their anticarcinogenicity and toxicity. These complexes exhibit high cytotoxic activity against various cancer cell lines, suggesting the importance of the structural arrangement of the tin atom and its ligands for antitumor activity and cytotoxicity (Ali et al., 2018).
Safety And Hazards
Specific safety and hazard information for CPPC is not readily available in the search results. However, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ45.
Direcciones Futuras
The future directions for CPPC are not readily available in the search results. However, given its potential applications in various industries including pharmaceuticals, agriculture, and biotechnology2, further research and development in these areas could be expected.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
Propiedades
IUPAC Name |
1-(cyclobutanecarbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-2-1-3-8)12-6-4-9(5-7-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZDBTUTEIYUAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384628 |
Source


|
| Record name | 1-(Cyclobutanecarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid | |
CAS RN |
700815-60-7 |
Source


|
| Record name | 1-(Cyclobutylcarbonyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700815-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclobutanecarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)
